5-Hydroxylysine

Collagen metabolism Biomarker validation Urinary amino acid analysis

Collagen degradation quantification using 4-hydroxyproline is confounded by dietary intake and ~80% hepatic metabolism, producing unreliable results. 5-Hydroxylysine eliminates this ambiguity. • Diet-independent & minimally metabolized-urinary glycoside excretion directly reflects true collagen breakdown. • Exclusive to collagen; absent in other proteins, ensuring assay specificity. • Essential for L-FDVA derivatization protocols resolving all five collagen hydroxyamino acids. Procure as an analytical reference standard for bone resorption studies, metabolic bone disease, or lysyl hydroxylase activity assays. Batch-specific CoA provided.

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
CAS No. 1190-94-9
Cat. No. B044584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxylysine
CAS1190-94-9
Synonyms(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid
2,6 Diamino 5 hydroxyhexanoic Acid
2,6-diamino-5-hydroxyhexanoic acid
5 Hydroxylysine
5-hydroxylysine
Hydroxylysine
Lysine, 5 Hydroxy
lysine, 5-hydroxy-
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(CN)O
InChIInChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1
InChIKeyYSMODUONRAFBET-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxylysine Procurement Guide


5-Hydroxylysine (5-Hyl, CAS 1190-94-9) is a post-translationally hydroxylated derivative of L-lysine formed via lysyl hydroxylase-catalyzed oxidation at the δ-carbon [1]. This non-proteinogenic amino acid occurs in the (5R) stereoisomeric configuration as a constituent of collagen and collagen-like proteins, where it serves as the essential attachment site for O-glycosylation and as a critical participant in intermolecular crosslink formation required for fibril stability [2]. As a biochemical reagent, 5-hydroxylysine is procured primarily as an analytical reference standard for chromatographic and mass spectrometric quantification of collagen content and degradation in biological matrices [3].

Why 5-Hydroxylysine Cannot Be Substituted


Substitution of 5-hydroxylysine with structurally or functionally related compounds—particularly 4-hydroxyproline (4-Hyp) or unmodified lysine—is analytically invalid when the research objective is accurate quantification of collagen degradation. 4-Hyp is not exclusive to collagen, appearing also in non-collagenous proteins, and its urinary excretion is confounded by dietary intake [1]. Furthermore, only approximately 20% of liberated 4-Hyp is excreted in urine, as the majority undergoes hepatic transamination and further metabolism [1]. In contrast, 5-hydroxylysine is metabolized only to a minor degree, is unaffected by diet, and is apparently present in no other protein except collagen, establishing it as a demonstrably superior marker for true collagen breakdown [1]. Unmodified lysine lacks the hydroxyl moiety required for glycosylation and crosslinking, rendering it functionally and analytically non-equivalent.

5-Hydroxylysine Quantitative Evidence


Superior Collagen Specificity vs. 4-Hydroxyproline

5-Hydroxylysine demonstrates superior specificity as a collagen degradation marker compared to 4-hydroxyproline. Unlike 4-hydroxyproline, which is not exclusive to collagen and whose urinary excretion is affected by diet, 5-hydroxylysine is an exclusive amino acid of collagen and its urinary excretion is not affected by diet [1]. Furthermore, 5-hydroxylysine is metabolized only to a minor degree compared with 4-hydroxyproline, of which only approximately 20% is excreted in urine because most is transaminated by liver enzymes [1].

Collagen metabolism Biomarker validation Urinary amino acid analysis

Chromatographic Separation from Hydroxyproline Isomers

A validated reversed-phase HPLC-UV-ESI-MS method achieved complete separation of 5-hydroxylysine from all other proteinogenic amino acids, including four hydroxyproline isomers (cis-4-D-Hyp, cis-3-D-Hyp, trans-4-L-Hyp, trans-3-L-Hyp) and their epimers [1]. This simultaneous resolution of all five collagen-associated hydroxyamino acids had not been previously reported, establishing a clear analytical differentiation for 5-hydroxylysine relative to the more commonly analyzed hydroxyproline pool [1].

HPLC method development Collagen amino acid profiling Chiral separation

Inhibition of Hydroxylysine Crosslink Formation

In chick embryo calvaria tissue cultures, catechol analogs (catechol, dopamine, L-dopa, and D,L-serine-(2,3,4-trihydroxybenzyl)-hydrazide) each at 10⁻³ M inhibited hydroxylysine formation by 43% to 84% relative to untreated controls [1]. This inhibition was measured via [¹⁴C]lysine incorporation and subsequent ion-exchange chromatography. The consequent reduction in hydroxylysine-derived intermolecular collagen crosslinks was quantified at 34% to 93% inhibition for 5,5'-dihydroxylysinonorleucine and 7% to 71% inhibition for 5-hydroxylysinonorleucine [1].

Lysyl hydroxylase inhibition Collagen crosslinking Post-translational modification

Tissue-Specific Glycosylation Patterns

The monoglycosylated derivative galactosyl-hydroxylysine (Gal-Hyl) is enriched in bone collagen, whereas the disaccharide form glucosyl-galactosyl-hydroxylysine (Glc-Gal-Hyl) predominates in skin collagen [1]. This tissue-specific glycosylation pattern of 5-hydroxylysine residues enables differentiation of collagen source upon degradation, a property not shared by unglycosylated amino acid markers such as hydroxyproline.

Bone resorption Collagen glycosylation Tissue-specific biomarkers

GC Quantification Method

A validated gas chromatographic method for the simultaneous quantitative determination of 5-hydroxylysine and L-lysine in human and rat urine and in rat bone achieved a limit of detection of 350 pmol/mL for 5-hydroxylysine and 200 pmol/mL for L-lysine across all tested biological matrices [1].

Gas chromatography Collagen quantification Method validation

Hydroxylysine in Liver Fibrosis

In patients with liver diseases, hepatic contents of both hydroxyproline and hydroxylysine increased proportionally with the progression of hepatic fibrosis [1]. The percentage of interstitial collagen calculated from the Hyl/Hyp ratio was approximately 81% in normal liver and remained relatively unchanged in fibrotic liver, indicating that while both amino acids increase with disease severity, their ratio remains stable [1].

Liver fibrosis Collagen quantification Hepatic disease biomarkers

5-Hydroxylysine Application Scenarios


Urinary Collagen Degradation Quantification

5-Hydroxylysine serves as the preferred analytical standard for urinary collagen degradation assays where dietary interference must be excluded. Unlike 4-hydroxyproline, which is confounded by dietary gelatin intake and undergoes ~80% hepatic metabolism, 5-hydroxylysine is diet-independent and metabolized minimally, yielding urinary glycoside excretion that directly reflects collagen breakdown [1]. Researchers investigating metabolic bone disease, Paget's disease, or connective tissue disorders should procure 5-hydroxylysine over 4-hydroxyproline for this application.

HPLC-UV-ESI-MS Hydroxyamino Acid Profiling

Procurement of 5-hydroxylysine as a discrete reference standard is essential for methods employing the L-FDVA derivatization protocol that achieves complete resolution of all five collagen-associated hydroxyamino acids (5-Hyl plus four Hyp isomers) from the full proteinogenic amino acid pool [1]. This application is specifically relevant for comprehensive collagen type I characterization and peptide mapping studies requiring unambiguous 5-Hyl identification distinct from hydroxyproline signals.

Bone Resorption Monitoring

5-Hydroxylysine procurement is a prerequisite for measuring its tissue-specific glycosylated derivative galactosyl-hydroxylysine (Gal-Hyl), which is enriched in bone collagen and released during bone resorption [1]. This application is indicated for osteoporosis research, metabolic bone loss studies, and monitoring of antiresorptive therapeutic interventions, where bone-specific collagen degradation must be distinguished from skin or other soft tissue collagen turnover.

Lysyl Hydroxylase Activity Assays

5-Hydroxylysine should be procured as an analytical reference standard for studies quantifying lysyl hydroxylase activity or assessing pharmacological inhibition of collagen crosslink formation. The established quantitative framework—where catechol analogs inhibit Hyl formation by 43–84% and reduce derived crosslinks by 34–93%—provides a validated experimental benchmark for such investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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